5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1h-1,2,4-triazole
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Overview
Description
5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that contains an azetidine ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures (65°C) for several hours.
Industrial Production Methods
For industrial-scale production, green and cost-effective synthetic methods are preferred. One such method involves the use of commercially available starting materials and green oxidation reactions in microchannel reactors . This approach minimizes the use of hazardous reagents and improves the overall yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 5-(3-Azetidinyl)-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride
- 5-(Azetidin-3-yl)-2H-1,2,3,4-tetrazole
Uniqueness
5-(Azetidin-3-yl)-3-isobutyl-1-methyl-1H-1,2,4-triazole is unique due to its specific combination of the azetidine and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-1-methyl-3-(2-methylpropyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H18N4/c1-7(2)4-9-12-10(14(3)13-9)8-5-11-6-8/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
DODQFNPZUQWPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=N1)C2CNC2)C |
Origin of Product |
United States |
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